9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
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Overview
Description
9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications
Tuning of Chemo- and Regioselectivities in Syntheses
- Chemoselective Syntheses : A study detailed the chemoselective synthesis of various pyrazoloquinolinones and pyrazoloquinazolinones from 5-amino-3-phenylpyrazole, cyclic 1,3-dicarbonyl compounds, and aromatic aldehydes, highlighting the versatility of these compounds in chemical synthesis and potential applications in developing novel pharmaceuticals (Chebanov et al., 2008).
Antimicrobial Activity
- Antibacterial Compounds : A series of novel quinazolinone derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antibacterial agents (Appani et al., 2016).
Labeling and Synthesis Techniques
- Carbon-14 Labeling : The synthesis of carbon-14 labeled 4-aminoquinazolines and quinazolin-4 (3H)-ones for potential use in pharmacokinetic studies, highlighting their application in understanding drug distribution and metabolism (Saemian et al., 2009).
Anticonvulsant Activity
- Schiff Bases as Anticonvulsants : Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-ones showed significant anticonvulsant activity, underscoring the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Paneersalvam et al., 2010).
Antitumor Agents
- Potent Antitumor Agents : Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating the potential of quinazolinone derivatives as antitumor agents (Jiang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one, also known as 9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one or STL135594, is a derivative of 1,2,3,4-tetrahydroisoquinoline . This class of compounds is known to interact with various targets, including enzymes and receptors, and play a role in a multitude of biological activities .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
1,2,3,4-tetrahydroisoquinoline derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The pharmacokinetic behavior of similar compounds has been investigated .
Result of Action
Given the known biological activities of 1,2,3,4-tetrahydroisoquinoline derivatives, it is likely that this compound could have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
9-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19(23-10-8-14-4-1-2-5-16(14)13-23)15-6-7-17-18(12-15)22-21-24(20(17)26)9-3-11-27-21/h1-2,4-7,12H,3,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKFIMMUVOTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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